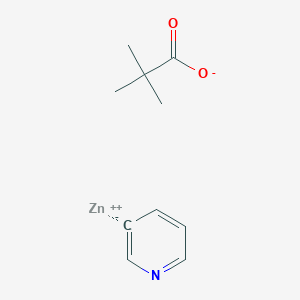
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenoxy)propanamide is a synthetic compound that has gained attention due to its potential use in scientific research. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, making TAK-659 a promising tool for studying B-cell-related diseases and disorders.
Scientific Research Applications
Antiasthma Agents
- Research has identified certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, related to the compound , as potential mediator release inhibitors, which could be useful in the treatment of asthma. These compounds were prepared through several chemical reactions and showed promising activity in human basophil histamine release assays (Medwid et al., 1990).
Herbicidal Activity
- A study focused on the crystal structure and herbicidal activity of a similar compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide. The research found it to be effective as a herbicide (Liu et al., 2008).
Anticancer and Anti-5-lipoxygenase Agents
- Novel pyrazolopyrimidines derivatives, structurally related to the compound of interest, were synthesized and evaluated for their anticancer and 5-lipoxygenase inhibition activities. These compounds showed potential in both these areas, suggesting applications in cancer treatment and inflammation control (Rahmouni et al., 2016).
Plant Growth Retardants
- The compound falls within a class of chemicals (including triazole, pyrimidine) used as plant growth retardants. These have been applied in physiological research, particularly in studying the regulation of terpenoid metabolism, which has implications for plant development (Grossmann, 1990).
CNS Depressants
- A study found that certain 6-pyrimidinylamines, related to the compound , exhibited central nervous system (CNS)-depressant activities. These compounds could be potential candidates for treating CNS disorders (Okafor et al., 1982).
Antimicrobial Activity
- Some derivatives of triazolo[1,5-c]pyrimidines, structurally similar to the compound, have been synthesized and tested for antimicrobial activity. Certain derivatives showed effectiveness against various microbial strains (El-Agrody et al., 2001).
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O2/c1-10(24-12-5-3-2-4-11(12)16)15(23)21-13-6-14(19-8-18-13)22-9-17-7-20-22/h2-10H,1H3,(H,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXMDWGNUWVOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=NC=N1)N2C=NC=N2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


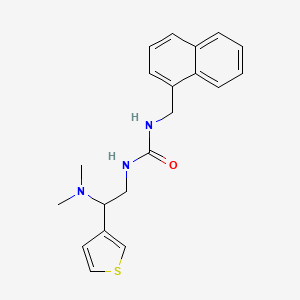

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2592753.png)
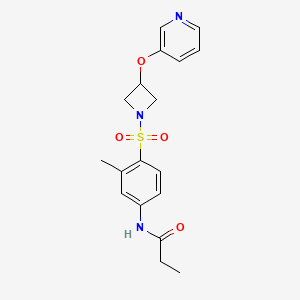
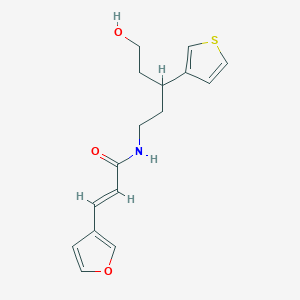
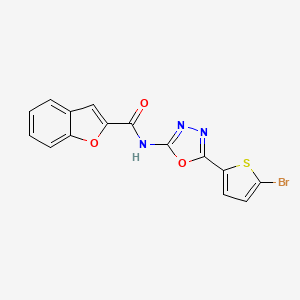
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2592760.png)
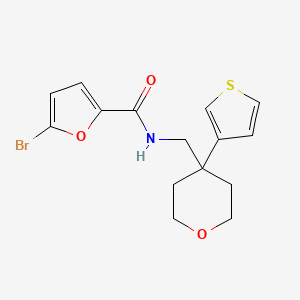
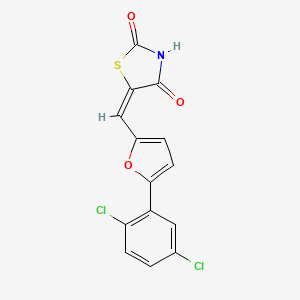
![5-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2592764.png)

![4-Fluoro-6-[(2R,4R)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B2592768.png)
